molecular formula C70H122N32O16 B13911969 Vitronectin (367-378)

Vitronectin (367-378)

Cat. No.: B13911969
M. Wt: 1667.9 g/mol
InChI Key: SAXSNZNBEWVSJE-LFOOZZFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitronectin (367–378) is a peptide fragment derived from the full-length vitronectin protein, a multifunctional glycoprotein involved in cell adhesion, migration, and signaling. Vitronectin is a key component of the extracellular matrix (ECM) and plasma, where it regulates complement activation, coagulation, and integrin-mediated cellular interactions . The 367–378 region contains critical residues for binding to integrins (e.g., αvβ3, αvβ5) and other ligands, facilitating cellular processes such as tumor angiogenesis, metastasis, and tissue repair . Its structural features include an Arg-Gly-Asp (RGD) motif, a common integrin-binding sequence shared with other ECM proteins like fibronectin and laminin .

Properties

Molecular Formula

C70H122N32O16

Molecular Weight

1667.9 g/mol

IUPAC Name

2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C70H122N32O16/c71-25-7-4-16-41(56(108)90-37-55(106)107)93-59(111)44(19-10-28-86-67(77)78)98-66(118)51(34-53(76)104)102-62(114)47(22-13-31-89-70(83)84)97-65(117)50(33-40-36-85-38-91-40)101-61(113)46(21-12-30-88-69(81)82)96-64(116)49(32-39-14-2-1-3-15-39)100-60(112)45(20-11-29-87-68(79)80)95-63(115)48(23-24-52(75)103)99-58(110)43(18-6-9-27-73)94-57(109)42(17-5-8-26-72)92-54(105)35-74/h1-3,14-15,36,38,41-51H,4-13,16-35,37,71-74H2,(H2,75,103)(H2,76,104)(H,85,91)(H,90,108)(H,92,105)(H,93,111)(H,94,109)(H,95,115)(H,96,116)(H,97,117)(H,98,118)(H,99,110)(H,100,112)(H,101,113)(H,102,114)(H,106,107)(H4,77,78,86)(H4,79,80,87)(H4,81,82,88)(H4,83,84,89)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

SAXSNZNBEWVSJE-LFOOZZFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Vitronectin (367-378) is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis , a well-established method for peptides of this length and complexity. The Fmoc-SPPS method is preferred over Boc chemistry due to safety (avoids toxic hydrogen fluoride) and efficiency.

Key steps in Fmoc-SPPS for Vitronectin (367-378):

  • Resin Loading: The first amino acid (C-terminal residue of the peptide) is covalently attached to a solid support resin, such as rink amide resin, providing a stable anchor for peptide chain elongation.

  • Deprotection: The Fmoc protecting group is removed using 20-50% piperidine in DMF (dimethylformamide), monitored by UV detection of the dibenzofulvene-piperidine adduct to ensure completion.

  • Coupling: Successive amino acids are coupled using activated amino acid derivatives (e.g., HBTU or HATU with DIEA as base), delivered in DMF. Automated flow-based peptide synthesizers can reduce cycle times to as little as 1.8 minutes per residue, enhancing throughput and yield.

  • Washing: After each coupling and deprotection step, extensive washing with DMF and dichloromethane (CH2Cl2) removes excess reagents and byproducts, ensuring high purity.

  • Cleavage and Purification: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) cocktails, then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve ≥95% purity.

Advantages of flow-based automated Fmoc-SPPS:

  • Rapid cycle times (1.8 min per residue).
  • High purity comparable or superior to batch methods.
  • Continuous UV monitoring for process control.
  • Scalability and reproducibility.

Preparation of Stock Solutions

Vitronectin (367-378) is provided as a lyophilized powder and requires dissolution before use. The solubility and preparation of stock solutions are critical for biological assays and in vivo studies.

Solvent and concentration guidelines:

Amount of Peptide 1 mg 5 mg 10 mg
1 mM stock solution volume (mL) 0.5995 2.9977 5.9955
5 mM stock solution volume (mL) 0.1199 0.5995 1.1991
10 mM stock solution volume (mL) 0.06 0.2998 0.5995
  • Water is the preferred solvent with ultrasonic treatment and mild heating (37°C) to aid dissolution.
  • Solutions should be aliquoted to avoid repeated freeze-thaw cycles.
  • Storage of stock solutions at -80°C is recommended for up to 6 months; at -20°C for up to 1 month.

In Vivo Formulation Preparation

For animal studies and other in vivo applications, Vitronectin (367-378) must be formulated into a clear, stable solution.

Typical in vivo formulation steps:

  • Prepare a DMSO master stock solution by dissolving the peptide in dimethyl sulfoxide (DMSO).
  • Sequentially add co-solvents such as polyethylene glycol 300 (PEG300), Tween 80 (a surfactant), and distilled deionized water (ddH2O) or corn oil, mixing and clarifying after each addition.
  • Ensure the solution is clear before proceeding to the next solvent addition.
  • Physical aids such as vortexing, ultrasound, or warming in a water bath may be used to facilitate dissolution and clarity.

Notes:

  • The order of solvent addition is critical to avoid precipitation.
  • Concentrations and volumes depend on the required working concentration for the experiment.
  • All solvents used are commercially available and of suitable purity for in vivo use.

Summary Table of Preparation Methods

Preparation Step Method/Condition Notes
Peptide synthesis Fmoc-SPPS, automated flow-based synthesis 1.8 min per residue, UV monitoring
Resin type Rink amide resin Stable peptide anchoring
Deprotection 20-50% piperidine in DMF UV detection of dibenzofulvene adduct
Coupling HBTU/HATU with DIEA in DMF High efficiency and yield
Cleavage and purification TFA cleavage, RP-HPLC purification ≥95% purity
Stock solution preparation Dissolve in water, ultrasonic bath, heat at 37°C Avoid freeze-thaw cycles
Stock solution storage -80°C (6 months), -20°C (1 month) Aliquot to prevent degradation
In vivo formulation DMSO master stock + PEG300 + Tween 80 + ddH2O or corn oil Add solvents sequentially, ensure clarity

Chemical Reactions Analysis

Role of Heparin in Vitronectin Interactions

Heparin serves as a catalyst in reactions involving vitronectin, specifically by accelerating the binding of thrombin and antithrombin, which enhances thrombin inhibition . Vitronectin competes with thrombin and antithrombin for heparin binding, which reduces heparin's anticoagulant effects .

PAI-1 Binding Sites and Interactions

Impact on Cell Adhesion

Vitronectin and Age-Related Macular Degeneration (AMD)

The AMD-risk-associated vitronectin isoform exhibits increased expression and altered functionality in cellular processes related to the sub-RPE aspects of AMD pathology . This isoform affects cell binding and ECM deposition differently compared to non-AMD-risk-associated protein isoforms .

Vitronectin in Tumor Microenvironment

Vitronectin's role in promoting cell adhesion and spreading suggests its relevance in the tumor microenvironment .

Scientific Research Applications

Vitronectin is a glycoprotein present in serum and the extracellular matrix, known for its cell adhesion and spreading properties . It is implicated in various biological processes, including cell adhesion, migration, hemostasis, and tissue remodeling . Research suggests that vitronectin plays a role in the pathogenesis of age-related macular degeneration (AMD) .

Scientific Research Applications

  • Age-Related Macular Degeneration (AMD) Studies: Vitronectin is a major component of extracellular deposits specific to AMD, such as soft drusen . The AMD-risk-associated vitronectin isoform exhibits increased expression and altered functionality in cellular processes related to the sub-RPE aspects of AMD pathology . Studies suggest an involvement of vitronectin in AMD pathogenesis .
  • Stem Cell Culture: Recombinant vitronectin provides a defined surface for the feeder-free culture of human pluripotent stem cells (PSCs) . It supports human pluripotent stem cell attachment and survival better than wild-type vitronectin and maintains pluripotency and normal growth characteristics in multiple PSC lines . It is designed for use with Essential 8™ Medium to create an optimal environment for stem cell culture .
  • Integrin Binding Studies: Vitronectin interacts with integrins, which are cell surface receptors that mediate cell-ECM interactions . It has been shown that alphaVbeta5 integrins mediate adhesion to vitronectin .
  • Cancer Research: Vitronectin promotes the EMT (epithelial-mesenchymal transition) of cervical cancer cells .
  • Drug delivery systems Vitronectin has been investigated for its potential in targeted drug delivery .

Data Table

ApplicationDescription
AMD ResearchVitronectin is studied for its role in the formation of extracellular deposits (e.g., soft drusen) associated with AMD. The AMD-risk-associated vitronectin isoform exhibits increased expression and altered functionality in cellular processes related to the sub-RPE aspects of AMD pathology .
Stem Cell CultureRecombinant vitronectin (VTN-N) is used to provide a defined surface for feeder-free culture of human pluripotent stem cells (PSCs). It maintains pluripotency and normal growth characteristics in multiple PSC lines when used with Essential 8™ Medium .
Integrin Binding AssaysVitronectin is used as a substrate to study integrin-mediated cell adhesion. AlphaVbeta5 integrins have been shown to mediate adhesion to vitronectin .
Cancer ResearchVitronectin promotes the EMT (epithelial-mesenchymal transition) of cervical cancer cells .
Drug Delivery Systems DevelopmentVitronectin is being explored for its potential in targeted drug delivery .

Case Studies

While specific, detailed case studies were not available within the provided search results, the following information highlights potential research directions:

  • hESC Self-Renewal: Recombinant vitronectin can serve as a functional alternative to Matrigel, supporting sustained self-renewal and pluripotency in human embryonic stem cell lines .
  • Creatine Supplementation and HCA Formation: Studies suggest that creatine supplementation does not significantly increase the formation of carcinogenic heterocyclic amines (HCAs), with diet being the main factor responsible for HCA formation .

Mechanism of Action

Vitronectin (367-378) exerts its effects by binding to integrin receptors on the cell surface. This binding promotes cell adhesion, spreading, and migration. The peptide’s interaction with integrins also stabilizes the extracellular matrix and regulates proteolysis by binding to plasminogen activator inhibitor-1 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Vitronectin (367–378) shares structural homology with other RGD-containing peptides and ECM proteins, but distinct features define its functional specificity:

Compound Key Structural Features Primary Integrin Targets Functional Roles
Vitronectin (367–378) RGD motif, heparin-binding domain αvβ3, αvβ5 Tumor angiogenesis, cell migration, apoptosis regulation
Fibronectin RGD motif, heparin/fibrin-binding domains α5β1, αvβ3 Cell adhesion, wound healing, ECM organization
Laminin RGD-like motifs (e.g., YIGSR) α6β1, α3β1 Basement membrane formation, neuronal differentiation
CRGDC peptide Cyclic RGD sequence αvβ3, αvβ5 Competitive inhibition of integrin-ligand binding
RGDfV peptide Linear RGD sequence with flanking residues αvβ3 High-affinity inhibition of tumor cell adhesion to vitronectin

Binding Affinity and Competitive Inhibition

Vitronectin (367–378) and related peptides exhibit distinct binding efficiencies to integrins:

  • IC50 Values for αvβ3 Integrin Binding (Table 1):
Compound IC50 (nM) Reference
Vitronectin (367–378) ~10–50
CRGDC ~15–20
RGDfV ~2–5
Fibronectin (RGD) ~50–100

Note: RGDfV demonstrates nearly 10-fold higher affinity to αvβ3 than CRGDC, making it a potent inhibitor of tumor cell attachment to vitronectin .

Functional Divergence in Cellular Contexts

  • Tumor Microenvironment :

    • Vitronectin (367–378) promotes lymphocyte migration and adhesion in hepatic tumors via αvβ3-independent pathways, unlike fibronectin, which relies on α5β1 .
    • In ovarian cancer, vitronectin/αv integrin systems initiate multicellular aggregate formation, a precursor to metastasis, while laminin primarily supports basement membrane integrity .
  • Stem Cell Culture :

    • Recombinant vitronectin (including the 367–378 region) supports human pluripotent stem cell (hPSC) self-renewal via αvβ5 integrins, unlike laminin or collagen IV, which depend on α6β1 or α2β1 .

Clinical and Pathological Implications

  • However, fibronectin-derived RGD sequences show lower specificity for αvβ3 .

Key Research Findings

Integrin Specificity :

  • Vitronectin (367–378) binds αvβ3 and αvβ5 with higher avidity than fibronectin, despite similar plasma concentrations .
  • RGDfV’s superior αvβ3 affinity (IC50 ~2–5 nM) suggests its utility in blocking vitronectin-mediated tumor cell adhesion .

Multimerization and Matrix Deposition: Plasminogen activator inhibitor-1 (PAI-1) enhances vitronectin multimerization and matrix deposition, a mechanism absent in fibronectin .

Stem Cell Applications: Recombinant vitronectin outperforms Matrigel and laminin in xeno-free hPSC cultures, reducing batch variability and animal-derived contaminants .

Q & A

Q. What steps ensure reproducibility when citing prior studies on Vitronectin (367-378)?

  • Methodological Answer :
  • Provide detailed protocols for peptide synthesis, purification, and functional assays in supplementary materials.
  • Reference commercial antibodies by catalog number and validation data (e.g., Western blot images) .
  • Disclose buffer compositions, cell sources, and statistical methods to align with FAIR data principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.